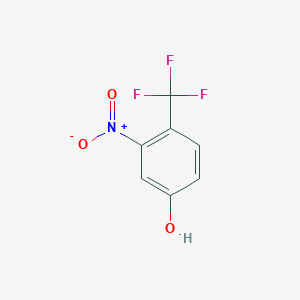

3-Nitro-4-(trifluoromethyl)phenol

Description

Contextualization within Nitrophenol Chemistry

3-Nitro-4-(trifluoromethyl)phenol is a derivative of phenol (B47542), placing it within the broader class of nitrophenols. byjus.com Phenols are characterized by a hydroxyl (-OH) group attached to an aromatic ring. The introduction of a nitro group (-NO2) and a trifluoromethyl group (-CF3) to the phenol structure significantly influences its chemical behavior. solubilityofthings.com The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group. The trifluoromethyl group, also powerfully electron-withdrawing, further enhances this effect. This functional versatility allows the compound to participate in a wide array of chemical reactions, making it a key intermediate in the synthesis of more complex molecules. solubilityofthings.com

Historical Perspectives in Research and Development

The synthesis and study of trifluoromethyl-substituted phenols, including the nitro-substituted variants, have been documented in patent literature. For instance, a method for preparing 3-(trifluoromethyl)-4-nitrophenol was described, which involves the hydrolysis of a diazonium salt of 3-(trifluoromethyl)-4-nitro-aniline. google.com This process highlights early efforts to synthesize these compounds, which were recognized as valuable intermediates. google.com Over the years, research has continued to refine synthetic methods and explore the applications of these compounds. For example, methods for the preparation of trifluoromethyl-substituted phenols and their subsequent conversion to other useful compounds, such as nitro- and trifluoromethyl-substituted diphenyl ethers, have been developed. google.com

Significance and Broad Research Relevance across Disciplines

The scientific importance of this compound, and its isomer 4-nitro-3-(trifluoromethyl)phenol (B1205309), extends across multiple disciplines. In the field of environmental science and aquatic biology, 4-nitro-3-(trifluoromethyl)phenol (TFM) is well-known as a lampricide used to control the invasive sea lamprey population in the Great Lakes. medchemexpress.comresearchgate.net Its selective toxicity towards lampreys makes it a critical tool for ecosystem management. researchgate.net Research in this area investigates its efficacy, potential non-target effects on other aquatic species like lake sturgeon, and its mechanism of action, which involves the uncoupling of oxidative phosphorylation. medchemexpress.comresearchgate.net

In synthetic organic chemistry, the compound serves as a versatile building block. The presence of the nitro and trifluoromethyl groups allows for a variety of chemical transformations. solubilityofthings.com For instance, electrophilic aromatic ring trifluoromethylthiolation of substituted phenols has been accomplished using various reagents, and subsequent reactions, including nitration, have been performed on the resulting products. rsc.org These studies demonstrate the utility of functionalized phenols in creating novel molecules with potentially valuable biological or material properties.

Nomenclature and Systematic Representation in Scholarly Literature

The systematic naming of chemical compounds is crucial for clear and unambiguous communication in scientific literature. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is named This compound . sigmaaldrich.com This name precisely describes the arrangement of the substituents on the phenol ring. The parent structure is phenol, and the positions of the nitro group and the trifluoromethyl group are indicated by the locants 3 and 4, respectively.

In addition to its IUPAC name, the compound is also identified by its CAS Registry Number, which is 25889-36-5. sigmaaldrich.coma2bchem.com Other identifiers include its molecular formula, C7H4F3NO3, and various structural representations like the InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) strings. sigmaaldrich.coma2bchem.com It is important to note that an isomer, 4-nitro-3-(trifluoromethyl)phenol, has a different CAS number (88-30-2) and is also known by synonyms such as TFM and Lamprecide. medchemexpress.comnist.govsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-1-4(12)3-6(5)11(13)14/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIKTULPELJXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592387 | |

| Record name | 3-Nitro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25889-36-5 | |

| Record name | 3-Nitro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Derivatization of 3 Nitro 4 Trifluoromethyl Phenol

Synthetic Methodologies for 3-Nitro-4-(trifluoromethyl)phenol

The preparation of this compound can be achieved through several synthetic pathways, each with distinct advantages and applications. Key methodologies include the hydrolysis of diazonium salts, regioselective nitration of phenolic precursors, and the development of one-pot synthesis strategies.

A well-established method for the synthesis of 3-(trifluoromethyl)-4-nitrophenol involves the hydrolysis of the diazonium salt derived from 3-(trifluoromethyl)-4-nitro-aniline. google.com This process typically begins with the diazotization of the starting aniline (B41778) in an acidic solution, followed by the hydrolysis of the resulting diazonium salt.

The conventional approach of converting an aromatic amine to a phenol (B47542) via diazotization and subsequent hydrolysis can often lead to poor yields and impure products due to side reactions. google.com However, significant improvements in yield and product purity have been achieved by modifying the hydrolysis step. One such improvement involves adding the diazonium salt solution to a boiling mixture of xylene and an aqueous copper sulfate (B86663) solution. google.com This specific mixture has been shown to produce exceptionally high yields of 3-(trifluoromethyl)-phenols. google.com

The synthesis of the starting material, 3-(trifluoromethyl)-4-nitro-aniline, can be accomplished by the hydrolysis of 3-(trifluoromethyl)-4-nitro-acetanilide. google.com Acid hydrolysis is often preferred as the resulting acidic solution of the aniline can be directly used in the subsequent diazotization step without the need for isolation. google.com

The diazotization is carried out at low temperatures (0-5 °C) using sodium nitrite (B80452) in an acidic medium. Any excess nitrous acid is then quenched, for example with urea, before proceeding to the hydrolysis step. google.com The clear solution of the diazonium salt is then added dropwise to the boiling xylene and copper sulfate pentahydrate mixture. google.com Following the reaction, the desired this compound can be recovered by separating the organic layer, removing the solvent, and purifying the residue, for instance, by distillation and crystallization. google.com

| Reagent/Condition | Purpose | Reference |

| 3-(trifluoromethyl)-4-nitro-aniline | Starting material | google.com |

| Sulfuric Acid/Water | Acidic medium for diazotization | google.com |

| Sodium Nitrite | Diazotizing agent | google.com |

| 0-5 °C | Temperature for diazotization | google.com |

| Urea | To quench excess nitrous acid | google.com |

| Xylene and Copper Sulfate | Hydrolysis medium for high yield | google.com |

| Boiling Temperature | Reaction condition for hydrolysis | google.com |

The direct nitration of 4-(trifluoromethyl)phenol (B195918) presents a potential route to this compound. The regioselectivity of the nitration of phenols is influenced by several factors, including the nature of the nitrating agent, the solvent, and the presence of catalysts. dergipark.org.trnih.gov The trifluoromethyl group is a deactivating, meta-directing group, while the hydroxyl group is an activating, ortho-para-directing group. In 4-(trifluoromethyl)phenol, the positions ortho to the hydroxyl group are also meta to the trifluoromethyl group, making them the most likely sites for electrophilic substitution.

Various nitrating systems have been developed to control the regioselectivity of phenol nitration. dergipark.org.tr For instance, the use of ammonium (B1175870) nitrate (B79036) and potassium bisulfate can be employed for the regioselective ortho-nitration of phenols. dergipark.org.tr Another approach involves using dilute nitric acid in the presence of a phase transfer catalyst, which can also favor the formation of the ortho-nitro isomer. nih.gov Catalytic antibodies have also been shown to catalyze the nitration of phenol with a preference for the ortho position. nih.gov

The choice of nitrating agent is crucial. While potent mixtures of concentrated nitric and sulfuric acids are common in industrial processes, they can lead to excessive acid waste. dergipark.org.tr Milder and more selective reagents are often preferred in laboratory and fine chemical synthesis. The challenge in the nitration of 4-(trifluoromethyl)phenol lies in achieving high selectivity for the desired 3-nitro isomer over the 2-nitro isomer and preventing over-nitration.

| Nitrating System | Key Feature | Reference |

| Ammonium Nitrate/Potassium Bisulfate | Regioselective ortho-nitration | dergipark.org.tr |

| Dilute Nitric Acid/Phase Transfer Catalyst | Promotes ortho-nitration | nih.gov |

| Catalytic Antibodies | Biocatalytic regioselective nitration | nih.gov |

Recent advancements in organic synthesis have focused on the development of one-pot and metal-free reactions to improve efficiency and reduce environmental impact. beilstein-journals.orgresearchgate.net While a specific one-pot, metal-free synthesis for this compound is not prominently described, related methodologies for similar structures offer potential avenues for its synthesis.

For example, a one-pot, metal-free synthesis of 3-arylated-4-nitrophenols has been developed using a Diels-Alder reaction between β-nitrostyrenes and Danishefsky's diene, followed by oxidative aromatization. beilstein-journals.org This protocol allows for the construction of the substituted nitrophenol ring system in a single pot without the use of transition metals. beilstein-journals.org Adapting such a strategy to incorporate a trifluoromethyl group could provide a novel and efficient route to this compound.

Chemical Transformations and Derivatization Strategies

This compound is a versatile intermediate that can undergo various chemical transformations at its nitro and phenolic hydroxyl groups, leading to a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals.

The nitro group of this compound can be readily reduced to an amino group, yielding 3-amino-4-(trifluoromethyl)phenol (B14033773). This transformation is a crucial step in the synthesis of many more complex molecules. The reduction of nitroarenes can be achieved using various methods, including catalytic hydrogenation and chemical reduction.

Electrochemical reduction offers a scalable and environmentally friendly alternative for the reduction of nitrobenzotrifluorides. acs.org This method has been successfully applied to the reduction of 3-nitrobenzofluoride derivatives to the corresponding 3-trifluoromethylanilines in divided cells using a Nafion membrane. acs.org

Chemoselective reduction is particularly important when other reducible functional groups are present in the molecule. jrfglobal.com For instance, borane (B79455) in tetrahydrofuran (B95107) (BH3-THF) has been reported for the chemoselective reduction of aromatic nitro compounds, especially those with an ortho-hydroxyl group. jrfglobal.com The presence of the phenolic hydroxyl group can assist in the reduction process, potentially allowing for the selective reduction of the nitro group in this compound without affecting other sensitive functionalities. jrfglobal.com The resulting 3-amino-4-(trifluoromethyl)phenol is a valuable intermediate for further synthetic modifications, such as the introduction of new functionalities through reactions of the amino group.

| Reaction | Reagents/Conditions | Product | Reference |

| Electrochemical Reduction | Divided cell, Nafion membrane | 3-amino-4-(trifluoromethyl)phenol | acs.org |

| Chemoselective Reduction | Borane-THF (BH3-THF) | 3-amino-4-(trifluoromethyl)phenol | jrfglobal.com |

The phenolic hydroxyl group of this compound can be derivatized through various reactions, such as etherification and esterification, to produce a range of derivatives. nih.gov These modifications can significantly alter the physical, chemical, and biological properties of the parent molecule.

Etherification, for example, can be achieved by reacting the phenol with an alkyl halide in the presence of a base. This reaction converts the acidic phenolic proton into a more stable ether linkage. The synthesis of trifluoromethylphenyl benzyl (B1604629) ethers has been demonstrated by reacting a trifluoromethylhalobenzene with sodium benzylate, followed by hydrogenolysis to yield the corresponding trifluoromethylphenol. google.com A similar strategy could be applied in reverse, starting with this compound to form various ethers.

The reactivity of the phenolic hydroxyl group can be influenced by the electron-withdrawing nature of the nitro and trifluoromethyl groups on the aromatic ring. These groups increase the acidity of the phenolic proton, facilitating its reaction with bases and subsequent derivatization. The choice of reaction conditions and reagents allows for the targeted synthesis of a wide array of derivatives with tailored properties.

Influence of the Trifluoromethyl Group on Reactivity and Synthesis

The trifluoromethyl (-CF3) group exerts a profound influence on the chemical reactivity and synthetic accessibility of the phenol ring to which it is attached. This influence stems primarily from its strong electron-withdrawing nature and its steric bulk. The presence of the -CF3 group significantly impacts the properties of the aromatic ring and the phenolic hydroxyl group, thereby dictating the synthetic strategies required for the preparation of compounds like this compound.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry and materials science. Its high Hansch lipophilicity parameter (π = +0.88) indicates that it increases the lipophilicity of a molecule, which can enhance membrane permeability and in vivo transport. nih.gov This electron-withdrawing effect deactivates the aromatic ring towards electrophilic aromatic substitution reactions. The carbon atom of the -CF3 group has a significant partial positive charge, which draws electron density away from the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles.

Furthermore, the fluorine atoms in the trifluoromethyl group decrease the electron density on the oxygen atom of the phenolic hydroxyl group. nih.gov This increased acidity of the phenol facilitates its deprotonation but also affects its nucleophilicity in etherification or esterification reactions.

In the context of synthesizing substituted trifluoromethylphenols, the deactivating effect of the -CF3 group necessitates specific synthetic approaches. Direct functionalization of a trifluoromethyl-substituted benzene (B151609) ring can be challenging. An alternative strategy involves the introduction of the trifluoromethyl group onto a pre-functionalized ring. However, a more common and often more efficient approach is to start with a precursor that already contains the trifluoromethyl group and then build the desired functionality around it. For instance, the synthesis of many trifluoromethylphenols begins with trifluoromethyl-substituted anilines or chlorobenzenes. google.comgoogle.com

An indirect synthetic route illustrates the challenges posed by the -CF3 group. This method involves the nitration of a chlorobenzene (B131634) ortho to the chlorine atom, which increases the lability of the chloro group for subsequent hydrolytic replacement. google.com The nitro group can then be removed through a sequence of reduction, diazotization of the resulting aniline, and replacement of the diazonium group with hydrogen. google.com This multi-step process is often necessary to overcome the inherent unreactivity of the trifluoromethyl-substituted ring towards direct hydroxylation.

The table below summarizes the key properties of the trifluoromethyl group and its resulting influence on the reactivity of the phenol moiety.

Table 1: Influence of the Trifluoromethyl Group on Molecular Properties and Reactivity

| Property of -CF3 Group | Consequence for the Phenol Moiety |

|---|---|

| Strong Electron-Withdrawing Nature | Deactivation of the aromatic ring towards electrophilic substitution. |

| High Electronegativity | Increased acidity of the phenolic hydroxyl group. |

| Increased Lipophilicity (Hansch π = +0.88) | Enhanced membrane permeability of the molecule. nih.gov |

| Steric Bulk | Can hinder access of reagents to adjacent positions on the ring. |

| Metabolic Stability | More resistant to enzymatic breakdown, particularly oxidative demethylation. nih.gov |

Synthesis of Related Fluorinated Phenol Derivatives

The synthesis of fluorinated phenol derivatives, including isomers and related structures of this compound, employs a variety of synthetic methodologies. These methods are often tailored to the specific substitution pattern desired and the reactivity of the starting materials.

A prominent method for the preparation of 3-(trifluoromethyl)-4-nitrophenol involves the diazotization of 3-(trifluoromethyl)-4-nitro-aniline, followed by hydrolysis of the resulting diazonium salt. google.com A significant improvement in this synthesis is achieved by conducting the hydrolysis in a boiling mixture of xylene and an aqueous copper sulfate solution. This technique has been shown to produce exceptionally high yields, reportedly around 90%, compared to a 50% yield from conventional aqueous hydrolysis. google.com The xylene is thought to extract the phenol as it is formed, preventing it from participating in undesirable side reactions. google.com

The synthesis of the positional isomer, 2-nitro-4-(trifluoromethyl)phenol, proceeds via a different route: nucleophilic aromatic substitution. In this process, 2-nitro-4-(trifluoromethyl)chlorobenzene is treated with sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). prepchem.com The electron-withdrawing nitro and trifluoromethyl groups activate the chlorine atom for displacement by the hydroxide nucleophile.

The general synthesis of trifluoromethylphenols can also be achieved by reacting a trifluoromethylhalobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether, which is then cleaved by hydrogenolysis to yield the desired phenol. google.com This method provides a versatile route to various trifluoromethyl-substituted phenols. google.com

Derivatization of fluorinated phenols is often necessary for analytical purposes, such as gas chromatography (GC). sigmaaldrich.comresearchgate.net The polar hydroxyl group is masked to create a more volatile and thermally stable derivative, leading to improved chromatographic performance. researchgate.net Common derivatization techniques include:

Silylation: Reacting the phenol with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), to form a trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com The reactivity for silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com

Acylation: Converting the phenol to an ester using acylating reagents.

Alkylation: Forming an ether derivative.

Pentafluoropyridyl Derivatization: Reaction with pentafluoropyridine (B1199360) in a biphasic system can be used for the determination of alkylphenols by GC-MS. researchgate.net

The table below outlines synthetic methods for various fluorinated phenol derivatives.

Table 2: Synthetic Methodologies for Fluorinated Phenol Derivatives

| Target Compound | Starting Material | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-(Trifluoromethyl)-4-nitrophenol | 3-(Trifluoromethyl)-4-nitro-aniline | 1. Diazotization (NaNO2, H2SO4) 2. Hydrolysis (boiling xylene, aq. CuSO4) | ~90% | google.com |

| 2-Nitro-4-(trifluoromethyl)phenol | 2-Nitro-4-(trifluoromethyl)chlorobenzene | NaOH, Dimethyl sulfoxide (DMSO) | Not specified | prepchem.com |

| 4-(Trifluoromethyl)phenol | 4-(Trifluoromethyl)chlorobenzene | 1. Sodium benzylate 2. Hydrogenolysis | Not specified | google.com |

| 2-Hydroxy-5-trifluoromethylbenzaldehyde | 4-(Trifluoromethyl)phenol | Hexamethylenetetramine | Not specified | |

| 2-Hydroxy-5-trifluoromethylacetophenone | 4-(Trifluoromethyl)phenol | Carboxylic acid halides, anhydrous HF | Not specified |

Advanced Molecular Characterization and Computational Studies of 3 Nitro 4 Trifluoromethyl Phenol

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for determining the structure and purity of organic compounds. A multi-faceted approach employing various spectroscopic methods would be required for the unambiguous characterization of 3-Nitro-4-(trifluoromethyl)phenol.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is employed to identify the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these techniques would confirm the presence of its key structural features.

The IR and Raman spectra would be expected to display distinct bands corresponding to the stretching and bending vibrations of the O-H, C-H, C=C, C-N, N=O, C-O, and C-F bonds. The broad O-H stretching band, typically found around 3200-3600 cm⁻¹, would be indicative of the phenolic hydroxyl group and may show evidence of hydrogen bonding. Aromatic C-H stretches appear above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The nitro group (NO₂) would produce strong, characteristic asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The trifluoromethyl (CF₃) group would also exhibit strong absorption bands, typically in the 1100-1300 cm⁻¹ region, due to C-F stretching vibrations.

Table 1: Expected Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Phenolic O-H | Stretch | 3200 - 3600 (Broad) | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | IR, Raman |

| Nitro NO₂ | Asymmetric Stretch | ~1530 | IR |

| Nitro NO₂ | Symmetric Stretch | ~1350 | IR |

| Trifluoromethyl CF₃ | C-F Stretch | 1100 - 1300 (Strong) | IR |

| Phenolic C-O | Stretch | 1200 - 1260 | IR |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete structural assignment for this compound.

¹H NMR: The proton NMR spectrum would be expected to show signals for the three aromatic protons and the single phenolic proton. The phenolic -OH proton would appear as a broad singlet, with its chemical shift being solvent-dependent. The three aromatic protons would appear in the aromatic region (typically 7.0-8.5 ppm), and their splitting patterns (multiplicity) would be dictated by their coupling to each other, confirming their substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would show seven distinct signals, corresponding to the seven carbon atoms in the unique electronic environments of the molecule. The chemical shifts would confirm the presence of the CF₃ group, the carbon atoms bonded to the nitro and hydroxyl groups, and the other aromatic carbons.

¹⁹F NMR: The fluorine NMR spectrum would provide a clear signal for the trifluoromethyl group. It would be expected to show a singlet, as there are no adjacent fluorine or hydrogen atoms to cause splitting, confirming the presence and electronic environment of the CF₃ group.

Table 2: Predicted NMR Spectral Features for this compound

| Nucleus | Type of Atom | Expected Number of Signals | Predicted Chemical Shift Region (ppm) | Key Information Provided |

| ¹H | Aromatic Protons | 3 | 7.0 - 8.5 | Substitution pattern on the aromatic ring |

| ¹H | Phenolic Proton | 1 | Variable (solvent dependent) | Presence of hydroxyl group |

| ¹³C | Aromatic & CF₃ Carbons | 7 | 110 - 160 (Aromatic), ~124 (q, CF₃) | Carbon framework and functionalization |

| ¹⁹F | Trifluoromethyl Fluorines | 1 | -60 to -70 | Presence and environment of CF₃ group |

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

For this compound (C₇H₄F₃NO₃), the nominal molecular weight is 207 g/mol . HRMS would be able to confirm the exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) to within a few parts per million of its theoretical value (207.0143). Analysis of the fragmentation pattern in the mass spectrum would further support the proposed structure. Expected fragmentation pathways could include the loss of the nitro group (NO₂), water (H₂O), or other small neutral fragments, providing further structural evidence. This technique is also indispensable for metabolite analysis in biological studies, capable of identifying modified forms of the parent compound.

Electronic Absorption Spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and photochemical behavior. As a nitrophenol, this compound is expected to absorb UV light. The spectrum would likely show characteristic absorption maxima corresponding to π→π* and n→π* transitions within the substituted benzene ring. The position and intensity of these absorption bands are sensitive to solvent polarity and pH. The phenolic hydroxyl group has a pKa, and deprotonation at higher pH would lead to the formation of the phenolate (B1203915) ion. This would alter the electronic structure of the chromophore, resulting in a significant shift of the absorption bands to longer wavelengths (a bathochromic or red shift), a phenomenon that is characteristic of phenols.

Solid-State Structural Analysis (e.g., X-ray Diffraction)

While spectroscopic methods provide information about connectivity, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would be required.

The analysis would yield precise data on bond lengths, bond angles, and torsional angles within the molecule, confirming the substitution pattern and the geometry of the functional groups. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the phenolic -OH and the nitro group, or dipole-dipole interactions. A search of crystallographic databases indicates that the solid-state structure of this specific isomer has not been reported.

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool. Methods such as Density Functional Theory (DFT) can be used to model the properties of this compound. These theoretical calculations can predict key molecular parameters:

Optimized Geometry: Calculation of the lowest energy three-dimensional structure, including bond lengths and angles.

Vibrational Frequencies: Prediction of the IR and Raman spectra to aid in the interpretation of experimental data.

NMR Chemical Shifts: Calculation of ¹H and ¹³C chemical shifts that can be correlated with experimental spectra for structural assignment.

Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO) to understand reactivity and electronic transitions, and calculation of the molecular electrostatic potential (MEP) map to visualize regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack.

While no specific computational studies for this compound were identified in the surveyed literature, these methods represent a standard approach to complement and predict the findings from the experimental techniques described above.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods for Electronic Structure and Reaction Pathways)

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular structure, stability, and reactivity.

Research Findings: For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized ground-state geometry. nih.gov These calculations yield critical data including bond lengths, bond angles, and dihedral angles, which describe the molecule's three-dimensional shape.

Key electronic properties that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. eurjchem.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the nitro and hydroxyl groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydroxyl hydrogen, highlighting its acidic nature.

Mulliken Atomic Charges: These calculations would quantify the partial charge on each atom, providing further insight into the molecule's polarity and reactive sites. eurjchem.com

Studies on related nitroaromatic compounds show that the orientation of the nitro group relative to the benzene ring is a common focus of such calculations, as steric and electronic effects can cause it to twist out of the plane of the ring. researchgate.net

Theoretical Prediction of Acidity (pKa) and Related Parameters

The acidity of a phenol (B47542) is one of its most important chemical properties. Theoretical methods can predict the acid dissociation constant (pKa) by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically using an implicit solvent model like the Polarizable Continuum Model (PCM) or the SMD model. nih.gov

Research Findings: The experimental pKa of the related isomer, 4-Nitro-3-(trifluoromethyl)phenol (B1205309), is 6.07. nih.gov For this compound, the pKa would be influenced by the strong electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These groups stabilize the resulting phenoxide anion through inductive and resonance effects, thereby increasing the acidity (lowering the pKa) compared to phenol (pKa ≈ 10).

Computational studies on phenols have shown that direct pKa calculations can have significant errors, but relative calculations using a known reference compound (isodesmic reaction) yield more accurate results. nih.gov For instance, the pKa of this compound could be predicted with high accuracy by calculating the energy difference between it and a reference phenol with a well-established experimental pKa. The choice of the theoretical level (functional and basis set) and the solvation model is critical for obtaining reliable predictions. nih.gov

| Compound | Experimental pKa | Reference |

|---|---|---|

| Phenol | 9.99 | nih.gov |

| 4-Nitrophenol | 7.15 | chegg.com |

| 3-(Trifluoromethyl)phenol (B45071) | 9.08 | ut.ee |

| 4-Nitro-3-(trifluoromethyl)phenol | 6.07 | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. An appropriate force field, such as COMPASS, is used to define the potential energy of the system. mdpi.comresearchgate.net

Research Findings: For this compound, MD simulations in an aqueous environment would be valuable for several reasons:

Conformational Analysis: MD can explore the rotational freedom of the hydroxyl, nitro, and trifluoromethyl groups. It would reveal the most stable conformations and the energy barriers between them, which is important for understanding how the molecule presents itself to a binding partner like a protein.

Solvation and Hydration: Simulations can characterize the hydration shell around the molecule, showing how water molecules interact with the polar nitro and hydroxyl groups and the more hydrophobic trifluoromethylphenyl core.

Interactions with Other Molecules: MD is used to study how molecules interact with surfaces or other compounds. For example, simulations have been used to investigate the adsorption of nitrophenols onto graphene sheets, highlighting the roles of hydrogen bonding and π-π stacking. chemmethod.com In a biological context, MD can simulate the interaction of the phenol with a lipid bilayer to model membrane permeability.

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationships (QSAR)

SAR and QSAR studies are essential in drug discovery and toxicology for correlating a molecule's chemical structure with its biological activity. These models use molecular descriptors to predict the activity of new compounds.

Research Findings: While no specific SAR or QSAR models for this compound are published, its structural features are known to be significant in such models.

Trifluoromethyl Group: The -CF₃ group is a key substituent in medicinal chemistry. It is highly lipophilic (Hansch π value of +0.88), which can enhance membrane permeability. mdpi.com Its steric bulk and strong electron-withdrawing nature significantly influence how a molecule fits into a receptor's binding pocket and its electronic interactions. mdpi.comnih.gov

Nitro Group: The -NO₂ group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its position on the aromatic ring is critical.

Substitution Pattern: The relative positions of the -OH, -NO₂, and -CF₃ groups in this compound are unique compared to its isomers. Any SAR/QSAR model would need to differentiate the specific steric and electronic environment created by this "3-nitro, 4-trifluoromethyl" arrangement to predict its biological activity, which would be expected to differ from that of its 4-nitro-3-(trifluoromethyl) isomer.

Studies on other trifluoromethyl-containing compounds have successfully established SAR, demonstrating that both the trifluoromethyl group and other functional moieties are crucial for biological activity. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or nucleic acid. The method involves sampling many possible conformations of the ligand within the binding site and scoring them to identify the most stable binding mode.

Research Findings: Although no docking studies have been specifically published for this compound, the methodology is directly applicable. Recent research has utilized docking and MD simulations to investigate how small molecules with nitro- and trifluoromethyl-phenyl fragments bind to targets like alpha-Synuclein fibrils, which are implicated in neurodegenerative diseases. nih.gov

A typical molecular docking workflow for this compound would involve:

Selecting a relevant protein target.

Preparing the 3D structures of both the protein and the ligand.

Using a docking program (e.g., AutoDock, GOLD) to place the ligand into the protein's active site.

Analyzing the results to identify the most likely binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.

For this compound, the hydroxyl group could act as a hydrogen bond donor or acceptor, the nitro group as a hydrogen bond acceptor, and the trifluoromethylphenyl ring could engage in hydrophobic or π-π interactions. Docking would reveal how these groups contribute to binding affinity and selectivity for a given target.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 207.11 g/mol | nih.gov |

| XLogP3 | 2.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 66.1 Ų | nih.gov |

| Complexity | 225 | nih.gov |

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]⁺ | 208.02161 | 132.8 | uni.lu |

| [M+Na]⁺ | 230.00355 | 142.0 | uni.lu |

| [M-H]⁻ | 206.00705 | 132.2 | uni.lu |

| [M+NH₄]⁺ | 225.04815 | 150.6 | uni.lu |

Mechanistic Investigations of Biological and Biochemical Activity of 3 Nitro 4 Trifluoromethyl Phenol

Mitochondrial Bioenergetics Disruption: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action for 3-Nitro-4-(trifluoromethyl)phenol, a compound also known as TFM, is the disruption of mitochondrial bioenergetics through the uncoupling of oxidative phosphorylation. medchemexpress.comnih.gov This process fundamentally interferes with the cell's ability to produce energy. Weakly acidic uncouplers like TFM are characterized by their ability to transport protons across the inner mitochondrial membrane, which is typically impermeable to them. a2bchem.com This action dissipates the crucial proton gradient that drives the synthesis of adenosine (B11128) triphosphate (ATP). medchemexpress.com For a compound to be an effective uncoupler, it generally requires an acid-dissociable group, a bulky hydrophobic part, and a strong electron-withdrawing group, all of which are present in the structure of this compound. a2bchem.com

Impact on Adenosine Triphosphate (ATP) Synthesis and Energy Metabolism

By acting as a protonophore, this compound directly impairs the production of ATP. medchemexpress.comnih.gov The dissipation of the proton motive force across the inner mitochondrial membrane means that the energy from the electron transport chain is no longer efficiently captured for ATP synthesis. medchemexpress.com This leads to a significant mismatch between ATP supply and demand within the organism. nih.gov Research has demonstrated that exposure to TFM results in a marked decrease in ATP levels. For instance, in rainbow trout, TFM exposure led to a 50% decrease in kidney ATP and a 70% reduction in phosphocreatine (B42189), a molecule that serves as a rapidly mobilizable reserve of high-energy phosphates in skeletal muscle and brain. This impairment of ATP production is a central factor in the toxic effects of the compound. nih.gov

Cellular Respiration and Mitochondrial Function Modulation

This compound significantly modulates cellular respiration and mitochondrial function. As an uncoupler, it increases the rate of oxygen consumption by the mitochondria as the electron transport chain attempts to re-establish the proton gradient that is continuously being dissipated by the compound. medchemexpress.comnih.gov Studies on isolated liver mitochondria from sea lamprey and rainbow trout have shown that TFM markedly increases State IV respiration (the resting state) in a dose-dependent manner, while having no effect on State III respiration (the active, ADP-stimulated state), which is a classic sign of uncoupling. medchemexpress.com This uncoupling effect was quantified by a decrease in the mitochondrial transmembrane potential, which dropped by 22% in sea lamprey and 28% in rainbow trout following treatment with 50 μmol/L TFM. medchemexpress.comsigmaaldrich.com

Table 1: Effect of this compound (TFM) on Mitochondrial Transmembrane Potential

| Species | TFM Concentration | Decrease in Mitochondrial Transmembrane Potential |

|---|---|---|

| Sea Lamprey | 50 μmol/L | 22% |

| Rainbow Trout | 50 μmol/L | 28% |

Data sourced from studies on isolated liver mitochondria. medchemexpress.comsigmaaldrich.com

Physiological Responses and Metabolic Perturbations in Organisms

The disruption of mitochondrial energy production by this compound triggers a cascade of physiological and metabolic responses as the organism attempts to compensate for the energy deficit.

Hepatic Glucose and Glycogen (B147801) Homeostasis Alterations

The impaired ability to generate ATP through oxidative phosphorylation forces a greater reliance on anaerobic energy pathways, primarily glycolysis. This shift leads to significant alterations in glucose and glycogen homeostasis. The liver plays a crucial role in maintaining blood glucose levels by storing glucose as glycogen and releasing it when needed. researchgate.net Exposure to TFM has been shown to cause a marked depletion of glycogen stores. nih.gov In rainbow trout, TFM exposure resulted in a 50% reduction in both muscle and brain glycogen levels. nih.gov This depletion is a direct consequence of the increased demand for glucose to fuel glycolysis in an attempt to meet the cellular energy requirements that are not being fulfilled by the compromised mitochondria.

Enzyme Induction and Inhibition (e.g., Cytochrome P450, Mixed Function Oxygenase (MFO) Enzymes)

This compound has been shown to interact with and affect the activity of various enzyme systems, including the cytochrome P450 (CYP) and mixed-function oxidase (MFO) systems. These enzymes are crucial for the metabolism of a wide range of endogenous and exogenous compounds. medchemexpress.com Some research indicates that TFM acts as an inhibitor of cytochrome P450. medchemexpress.com Furthermore, studies have suggested that TFM may interfere with the steroidogenic pathway, which involves a series of reactions catalyzed by cytochrome P450 enzymes. medchemexpress.com For example, the breakdown of cortisol, a process that can be impacted by TFM, is dependent on cytochrome P-450 hydroxylases. medchemexpress.com It is also suggested that TFM may compete with endogenous molecules for detoxification pathways, such as glucuronidation, which is a phase II biotransformation process. medchemexpress.com

Modulation of Ion Transport Mechanisms

Table 2: Investigated Effects of this compound (TFM) on Ion Transport in Rainbow Trout

| Parameter | Observation |

|---|---|

| Whole Body Na+ Concentration | No change |

| Whole Body Cl- Concentration | No change |

| Whole Body Ca2+ Concentration | No change |

| Whole Body K+ Concentration | No change |

| Gill Na+/K+ ATPase Activity | No change |

Observations made in rainbow trout exposed to TFM in hard water. nih.gov

Selectivity of Action and Differential Biological Responses

This compound, commonly known as TFM, demonstrates notable selectivity in its biological action, a characteristic that is central to its primary application as a lampricide. Its primary mechanism of toxicity involves the uncoupling of oxidative phosphorylation, a vital process for cellular energy production. medchemexpress.com At a concentration of 50 µM, TFM dissociates oxidative phosphorylation by 22% in isolated lamprey livers and 28% in those of rainbow trout. medchemexpress.commedchemexpress.com

The compound is highly toxic to sea lamprey (Petromyzon marinus) at various life stages, but is notably less toxic to many other fish species. medchemexpress.commedchemexpress.com This selectivity is attributed to the differential ability of sea lamprey to detoxify the compound compared to other non-target fish. researchgate.netnih.gov However, this selectivity is not absolute. Juvenile lake sturgeon (Acipenser fulvescens) smaller than 100 mm and certain amphibians have also shown susceptibility to TFM. medchemexpress.commedchemexpress.comresearchgate.net

In vitro studies using cell lines from different fish species have corroborated these differential responses. Research comparing lake sturgeon and rainbow trout liver cell lines revealed that the sturgeon cells were significantly more sensitive to TFM, which aligns with in vivo observations. researchgate.netnih.gov This suggests that the sensitivity to TFM is, at least in part, an intrinsic property of the cells themselves. researchgate.netnih.gov Further research has also indicated that TFM can act as a potential radiation sensitizer (B1316253) in fish cells, suggesting another layer of its biological activity. nih.gov

Toxicity of this compound (TFM) in Sea Lamprey (P. marinus)

| Life Stage | LC50 Values |

|---|---|

| Cysts | 1.97-2.11 |

| Fry | 2.05-2.21 |

| Juveniles | 1.6-2.45 |

| Adults | 1.6-1.63 |

Data sourced from MedchemExpress. medchemexpress.com

Endocrine Disruption Potential and Estrogen Agonist Activity

Significant research has focused on the potential for this compound to act as an endocrine-disrupting chemical (EDC). Phenolic compounds, due to their structural similarities to estrogens, are often investigated for such effects. nih.gov Studies have identified TFM as an agonist for the rainbow trout estrogen receptor. nih.gov This interaction suggests a mechanism by which it can interfere with the normal hormonal functions in aquatic organisms.

A 21-day study on fathead minnows (Pimephales promelas) exposed to varying concentrations of TFM revealed several endocrine-related effects at higher concentrations. nih.gov While vitellogenin production (a key indicator of estrogenic activity) was not significantly altered in this study, other important reproductive endpoints were affected. nih.gov For instance, exposure to 5.11 mg/L of TFM led to an increase in the female gonadosomatic index and elevated female testosterone (B1683101) levels. nih.gov Furthermore, the fertility of eggs was reduced at this concentration, leading to a No-Observable-Effect Concentration (NOEC) of 1.79 mg/L for this endpoint. nih.gov These findings indicate that prolonged exposure to TFM at concentrations above 1.79 mg/L has the potential to disrupt endocrine functions in fish. nih.gov

Endocrine Disruption Effects of TFM on Fathead Minnow (21-day exposure)

| Endpoint | Concentration | Observed Effect | Source |

|---|---|---|---|

| Egg Fertility | 5.11 mg/L | Reduced | nih.gov |

| Female Gonadosomatic Index (GSI) | 5.11 mg/L | Increased | nih.gov |

| Female Testosterone | 5.11 mg/L | Elevated | nih.gov |

| Vitellogenin Production | All tested concentrations | Not altered | nih.gov |

Antimicrobial and Antifungal Properties: Mechanistic Insights

While primarily known as a piscicide, the structural features of this compound, namely the phenolic ring, nitro group, and trifluoromethyl group, suggest potential for antimicrobial and antifungal activity. Phenolic compounds are known to exert antimicrobial effects, and the presence of electron-withdrawing groups like nitro and trifluoromethyl moieties can enhance this activity. nih.gov For example, studies on related fluorinated chalcones have demonstrated that such groups are often essential for potent antibacterial and antifungal action. nih.gov

The trifluoromethyl group increases the lipophilicity of the molecule, which can facilitate its passage through the lipid-rich membranes of microbial cells. cymitquimica.com The nitro group, in addition to its electron-withdrawing nature, can be reduced within the cell to form reactive intermediates that are damaging to cellular components.

Generation of Reactive Intermediates and Cellular Damage

The mechanism of action for many nitroaromatic compounds involves the intracellular reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates, as well as superoxide (B77818) radicals. These reactive species can lead to widespread cellular damage by targeting DNA, proteins, and lipids, ultimately causing cell death. While specific studies detailing the generation of reactive intermediates by this compound are not extensively available, this mechanism is a well-established pathway for related nitro-substituted phenols. The uncoupling of oxidative phosphorylation is itself a form of cellular damage, as it disrupts the mitochondrial membrane potential and impairs ATP synthesis, which can trigger further downstream cell death pathways. medchemexpress.commedchemexpress.com

Exploration of Pharmacological Targets and Drug Development Potential

The unique chemical structure of this compound makes it a molecule of interest in medicinal chemistry and drug development. cymitquimica.com The trifluoromethyl group is a common feature in many modern pharmaceuticals, valued for its ability to enhance properties like metabolic stability and membrane permeability. cymitquimica.com

The primary identified pharmacological target of TFM is the mitochondrion, where it acts as an uncoupler of oxidative phosphorylation, targeting cytochrome P450. medchemexpress.commedchemexpress.com This mechanism, while lethal at high concentrations, is a target for certain therapeutic areas. Beyond its role as a piscicide, the compound serves as a building block or intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. cymitquimica.comchemscene.com The reactivity of the nitro group allows for various chemical transformations, making it a versatile starting material. cymitquimica.com The demonstrated biological activities, including its endocrine and potential antimicrobial effects, suggest that derivatives of this compound could be explored for a range of pharmacological applications. solubilityofthings.com

Environmental Fate, Transport, and Ecotoxicological Implications of 3 Nitro 4 Trifluoromethyl Phenol

Environmental Persistence and Transformation Pathways

The persistence of 3-Nitro-4-(trifluoromethyl)phenol in the environment is governed by a combination of biological and non-biological degradation processes. These include biodegradation by microorganisms, degradation by sunlight (photodegradation), and chemical breakdown through hydrolysis. The compound's tendency to attach to soil and sediment particles also plays a crucial role in its environmental longevity and distribution.

Biodegradation Kinetics and Metabolite Identification

The breakdown of this compound by microorganisms is a key factor in its removal from the environment. The primary metabolite identified in this process is 4-amino-3-(trifluoromethyl)phenol.

Under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, this compound has a biodegradation half-life of less than one week. cdc.gov This relatively rapid degradation suggests that the compound is not expected to persist for long periods in biologically active environments. The primary degradation product formed under both conditions is 4-amino-3-(trifluoromethyl)phenol, indicating that the initial step in its biological breakdown is the reduction of the nitro group to an amino group. cdc.gov While specific kinetic models for this compound are not extensively detailed in the literature, studies on similar compounds like p-nitrophenol show that biodegradation often follows substrate inhibition kinetics, where high concentrations of the compound can inhibit the activity of the degrading microorganisms. nih.goviwaponline.com

Photodegradation Mechanisms (Direct and Indirect Photolysis)

Sunlight can also contribute to the degradation of this compound in the environment through a process called photodegradation. In natural stream waters, the compound has a photodegradation half-life of approximately 3 days. acs.org

Photodegradation can occur through two main mechanisms: direct photolysis, where the molecule itself absorbs light and is transformed, and indirect photolysis, where other substances in the water absorb light and produce reactive species that then degrade the compound. For this compound, both direct and indirect photolysis are likely important.

Sorption Dynamics to Sediments and Organic Matter

The tendency of this compound to adsorb to soil and sediment, a process known as sorption, is influenced by the pH of the surrounding environment. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of this tendency. For this compound, the Koc values vary significantly with pH. At a pH of 6, the Koc values are in the range of 224-390, while at a pH of 8, they are much lower, ranging from 38-52. cdc.gov

This pH-dependent behavior is due to the fact that this compound is a weak acid with a pKa of 6.07. cdc.gov At pH values below its pKa, the compound exists predominantly in its neutral form, which is more likely to sorb to organic matter in soil and sediment. At pH values above its pKa, it exists primarily as an anion (its conjugate base), which is more water-soluble and less likely to adsorb. Therefore, under more acidic conditions, the compound is expected to be less mobile in the environment due to stronger sorption to soil and sediment. Conversely, under alkaline conditions, it will be more mobile.

Hydrolytic Stability in Aqueous Environments

Hydrolysis is a chemical process where a compound reacts with water. Studies have shown that this compound is stable to hydrolysis at environmentally relevant pH values of 5, 7, and 9. cdc.gov This indicates that hydrolysis is not a significant degradation pathway for this compound in the environment.

Environmental Transport and Distribution Modeling

To predict the movement and distribution of this compound in the environment, mathematical models are used. These models, often based on the concept of fugacity, help to estimate the partitioning of the chemical between different environmental compartments such as air, water, soil, and sediment. wikipedia.orgenvchemgroup.com

Soil Mobility and Leaching Potential

The potential for a chemical to move through the soil and leach into groundwater is influenced by its tendency to adsorb to soil particles versus remaining dissolved in the soil water. This behavior is scientifically quantified by the soil organic carbon-water partition coefficient (Koc) and the compound's acidity (pKa).

The pKa of this compound is 6.07. nih.gov This value indicates that the compound is a weak acid. In soils with a pH above 6.07, a significant portion of the compound will exist in its ionized (anionic) form. This anionic form is generally more water-soluble and less likely to adsorb to negatively charged soil particles, thus increasing its potential for leaching. Conversely, in soils with a pH below 6.07, the neutral form will dominate, which may lead to greater adsorption to soil organic matter and reduced mobility. The interplay between the soil's pH and the compound's pKa is therefore a critical factor in determining its leaching potential.

Table 1: McCall's Soil Mobility Classification Scheme chemsafetypro.com

| Range of Koc | Mobility Class |

| 0 - 50 | Very high |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slightly |

| > 5000 | Immobile |

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a chemical transforms from a liquid or solid state into a gas and escapes into the atmosphere. For this compound, its tendency to volatilize from water and soil surfaces is influenced by its physical and chemical properties, such as vapor pressure and Henry's Law Constant.

The vapor pressure of this compound is 0.00133 mmHg. nih.gov This relatively low vapor pressure suggests that the compound is not highly volatile under normal environmental conditions. The Henry's Law Constant, which describes the partitioning of a chemical between water and air, is also a key parameter in assessing volatilization from water bodies. While a specific Henry's Law Constant for this compound is not provided in the search results, the available information on its low vapor pressure indicates that volatilization is not expected to be a major environmental fate process.

Studies on similar phenolic compounds have shown that volatilization rates can be low. researchgate.net For instance, phenol (B47542) itself shows almost no tendency to evaporate from lakes. researchgate.net This further supports the expectation that this compound, with its larger molecular structure and lower vapor pressure, would have a limited potential for volatilization from water and soil surfaces.

Dispersion and Dilution in Aquatic Systems (Rivers, Lakes)

Once introduced into aquatic environments such as rivers and lakes, this compound is subject to dispersion and dilution. These processes are crucial in determining the environmental concentrations and potential exposure levels for aquatic organisms.

In rivers, the continuous flow of water leads to the downstream transport and mixing of the compound. This advection and dispersion help to reduce the concentration of this compound from the point of discharge. The rate of dilution depends on various factors, including the river's flow rate, turbulence, and the initial concentration of the chemical.

In lakes, which are characterized by slower water movement, dispersion is primarily driven by wind-induced currents and thermal stratification. The compound can become distributed throughout the water column, although its persistence can be a concern. One study estimated that if this compound were a completely conservative chemical, its concentration in Lake Superior could approach 0.015 µg/L based on past and present usage levels. researchgate.net However, the same study concluded that this concentration is considerably less than those found to be acutely and chronically toxic to aquatic life. researchgate.net

The persistence of this compound in aquatic systems is a key factor influencing its long-term fate. While it is known to break down within several days, some studies suggest it can persist for extended periods in certain conditions. researchgate.netwikipedia.org For example, in laboratory studies without sediment, no microbial degradation of the compound was observed for up to 80 days. researchgate.net Photolysis, or the breakdown of the chemical by sunlight, may be an important degradation pathway in surface waters. nih.gov

Ecotoxicological Effects on Non-Target Aquatic Organisms

Impact on Aquatic Invertebrates and Ecosystem Function

The effects of this compound extend beyond fish to aquatic invertebrates, which play a crucial role in ecosystem function. The toxicity and residue dynamics of TFM in these organisms have been a subject of investigation.

Studies on the toxicity of TFM to aquatic invertebrates have been conducted to understand its broader ecological impact. usgs.gov While specific data on the direct toxicity to various invertebrate species is not detailed in the provided search results, the use of TFM as a pesticide implies a potential for harm to non-target organisms. The persistence of TFM in the environment, even for a few days, means that benthic invertebrates, which are less mobile, may have prolonged exposure. wikipedia.org

The impact on aquatic invertebrates can have cascading effects on the ecosystem. Invertebrates are a critical food source for many fish species. A reduction in their populations due to TFM exposure could lead to a decrease in the food availability for fish, potentially affecting their growth, reproduction, and survival. Furthermore, invertebrates are involved in nutrient cycling and decomposition processes. Any disruption to their communities could alter these fundamental ecosystem functions.

Effects on Algal and Diatom Communities

Algae and diatoms form the base of the aquatic food web and are essential for primary production and oxygen generation in aquatic ecosystems. The impact of this compound on these microbial communities has been investigated to assess its potential to disrupt these fundamental processes.

Studies have examined the effects of a range of TFM concentrations on the net dissolved oxygen (DO) production and respiration of two common algal species, Chlorella pyrenoidosa and Selenastrum capricornutum. usgs.gov When exposed to TFM concentrations typical of those used for sea lamprey control, the changes in pH were minimal (<0.1), and there were only small reductions in DO (around 8% in lighted conditions and 11% in the dark). usgs.gov The researchers concluded that changes of this magnitude are unlikely to significantly alter the effectiveness of TFM or cause mortality in non-target fish if algae are the dominant photosynthetic organisms in the stream. usgs.gov

Physiological Stress Responses in Non-Target Biota

Exposure to this compound can elicit a range of physiological stress responses in non-target aquatic organisms, particularly fish and invertebrates. The primary mechanism of toxicity for TFM is the uncoupling of mitochondrial oxidative phosphorylation, which disrupts ATP production. nih.govplos.org This fundamental impact on energy metabolism triggers a cascade of secondary stress responses.

In non-target fish species such as rainbow trout (Oncorhynchus mykiss) and lake sturgeon (Acipenser fulvescens), sub-lethal exposure to TFM has been shown to cause significant metabolic disturbances. nih.govnih.gov Studies have documented a marked depletion of energy reserves in key tissues. For instance, exposure can lead to a 50-60% reduction in brain ATP, phosphocreatine (B42189), and glycogen (B147801). nih.govresearchgate.net Similarly, liver and muscle glycogen stores can be depleted by over 50%, accompanied by an increase in lactate, indicating a shift towards anaerobic metabolism. nih.govresearchgate.net

Beyond direct metabolic disruption, TFM exposure can also induce a hormonal stress response. In rainbow trout, a 9-hour exposure to TFM resulted in elevated plasma cortisol levels that persisted for at least 12 hours post-exposure. glfc.orgnih.gov Interestingly, this was followed by a dampened cortisol and glucose response to a subsequent handling stressor, suggesting a potential alteration of the normal stress axis function. glfc.org However, the ability of the fish's head kidney to produce cortisol in vitro was not compromised, indicating that the long-term capacity to cope with other stressors may not be permanently altered. glfc.org Despite the significant impact on energy metabolism, TFM exposure in hard water did not appear to cause physiologically relevant effects on whole-body ion concentrations or gill ion transport in rainbow trout. nih.gov

The impact of TFM on aquatic invertebrates has also been a focus of environmental monitoring. While immediate effects on invertebrate communities are observed following treatment, studies have shown that these communities generally recover. epa.gov Long-term studies on several Great Lakes tributaries indicated that while some invertebrate populations initially decline, they tend to rebound, with community structures returning to pre-treatment conditions within weeks or months. epa.govusgs.gov This recovery suggests that the periodic and short-term nature of TFM applications does not lead to lasting negative effects on the riffle macroinvertebrate communities. usgs.gov

Table 1: Summary of Physiological Stress Responses to this compound in Non-Target Biota

| Organism | Physiological Response | Key Findings | Reference |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | Metabolic Stress | Depletion of muscle and brain glycogen by 50%; increase in kidney and muscle lactate. Kidney ATP and phosphocreatine decreased by 50% and 70% respectively. | nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | Hormonal Stress | Increased plasma cortisol levels 12 hours post-exposure; attenuated cortisol response to subsequent stressors. | glfc.orgnih.gov |

| Lake Sturgeon (Acipenser fulvescens) | Metabolic Stress | Brain ATP, phosphocreatine, and glycogen reduced by 50-60%; liver glucose and glycogen depleted by over 50%. | nih.gov |

| Aquatic Macroinvertebrates | Community Structure | Short-term reduction in abundance and richness, followed by recovery to pre-treatment conditions within weeks or months. | epa.govusgs.gov |

Bioaccumulation and Biotransformation in Food Webs

The potential for this compound to accumulate in aquatic organisms and transfer through food webs is a critical aspect of its environmental risk profile. Research indicates that TFM has a low potential for bioaccumulation in fish. epa.govresearchgate.net This is primarily due to the efficient biotransformation and excretion mechanisms present in most non-target fish species. glfc.org

The primary detoxification pathway for TFM in teleost fish is Phase II biotransformation, specifically glucuronidation, which occurs mainly in the liver and to a lesser extent in the kidneys. nih.govglfc.org This process involves the conjugation of TFM with glucuronic acid, forming a more water-soluble metabolite, TFM-glucuronide, which can then be more easily excreted. glfc.orgwlu.ca Studies have shown that rainbow trout possess a significant capacity for TFM glucuronidation, which allows them to tolerate environmentally relevant concentrations with no adverse physiological effects. wlu.ca In addition to glucuronidation, other biotransformation pathways such as sulfation, N-acetylation, glutathione (B108866) conjugation, and the reduction of the aromatic nitro group to form 3-trifluoromethyl-4-aminophenol (TFMa) have been identified. glfc.orgnih.gov

The majority of TFM and its metabolites are excreted via renal routes in fish like salmon, primarily as TFM-glucuronide. glfc.org However, in other species, such as the channel catfish, extra-renal routes like the gills may play a more dominant role in excretion. glfc.org

While bioaccumulation in fish is considered minimal, studies have examined TFM residues in aquatic invertebrates, which form a key part of the food web. In a study conducted during a TFM treatment, caged mayflies exhibited peak TFM residues of 3,193 ng/g (wet weight) one day after treatment. usgs.gov These residues decreased substantially to 74 ng/g four days after treatment but were still detectable at 80 ng/g eight days post-treatment. usgs.gov This indicates that while invertebrates can take up TFM, the compound does not persist at high levels for extended periods.

Table 2: Biotransformation Pathways of this compound in Fish

| Pathway | Description | Primary Metabolite | Reference |

|---|---|---|---|

| Glucuronidation | Conjugation with glucuronic acid, primarily in the liver. This is the main detoxification route in most non-target fish. | TFM-glucuronide | nih.govglfc.orgwlu.ca |

| Sulfation | Conjugation with a sulfate (B86663) group. | Sulfated TFM | glfc.orgnih.gov |

| Nitroreduction | Reduction of the nitro group. | 3-trifluoromethyl-4-aminophenol (TFMa) | glfc.orgnih.gov |

| N-acetylation | Addition of an acetyl group. | N-acetylated TFM metabolite | nih.gov |

| Glutathione Conjugation | Conjugation with glutathione. | TFM-glutathione conjugate | nih.gov |

Table 3: Residues of this compound in an Aquatic Invertebrate

| Organism | Matrix | Time Post-Treatment | Residue Concentration (ng/g wet weight) | Reference |

|---|---|---|---|---|

| Mayfly | Whole Body | 1 Day | 3,193 | usgs.gov |

| Mayfly | Whole Body | 4 Days | 74 | usgs.gov |

| Mayfly | Whole Body | 8 Days | 80 | usgs.gov |

Environmental Risk Assessment Frameworks and Mitigation Strategies

The environmental risk assessment for this compound is a structured process designed to ensure its use for sea lamprey control poses no unreasonable risk to the environment. glfc.org This framework involves comparing the Predicted Environmental Concentration (PEC) of TFM with the Predicted No-Effect Concentration (PNEC). wikipedia.orgchemsafetypro.com The PNEC is the concentration below which adverse effects in an ecosystem are unlikely to occur and is typically derived from toxicity data using assessment factors to account for uncertainty. wikipedia.orgresearchgate.net A risk quotient (RQ), calculated as PEC divided by PNEC, of less than 1 suggests that the risk is acceptable. wikipedia.org

Risk assessments for TFM applications are highly specific to the treatment area, taking into account the stream's chemical and physical properties, such as pH and alkalinity, which influence the lampricide's toxicity and effectiveness. glfc.org Treatment concentrations are carefully calculated to exceed the minimum lethal concentration for sea lamprey larvae while remaining substantially below the tolerance levels of most non-target species. epa.gov

To further minimize the environmental impact of TFM, several mitigation strategies are employed:

Treatment Timing: Delaying TFM treatments until late summer or fall can help protect sensitive life stages of non-target species, such as juvenile lake sturgeon. nih.gov

Flow Maintenance: Ensuring adequate stream flow during and after treatment helps in the dilution and flushing of the chemical from the system, reducing the duration of exposure for non-target organisms. fao.org

Pre-Treatment Monitoring: Extensive monitoring of stream conditions allows for precise calculation of the required TFM concentration, maximizing its effectiveness against sea lamprey while minimizing harm to other species. glfc.org

Public and Agency Notification: Informing local, state, and provincial agencies is a required step to ensure coordinated efforts to protect the aquatic environment. epa.gov

These strategies, as part of a comprehensive risk management framework, help ensure that the use of this compound for sea lamprey control is conducted in an environmentally responsible manner. usgs.govglfc.org

Table 4: Summary of an Environmental Risk Assessment for a TFM Treatment

| Matrix | Maximum Measured Concentration | Reference |

|---|---|---|

| Water | 1.14 mg/L | usgs.gov |

| Sediment | 105 ng/g | usgs.gov |

| Aquatic Invertebrates (Mayflies) | 3,193 ng/g | usgs.gov |

| Risk Conclusion: The overall TFM exposure to adult piping plovers was 85 times less than the estimated NOEC, and 17 times less for plover chicks, indicating minimal risk. | usgs.gov |

Advanced Analytical Methodologies for Detection and Quantification of 3 Nitro 4 Trifluoromethyl Phenol

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are central to the analysis of 3-Nitro-4-(trifluoromethyl)phenol, providing the necessary separation from complex sample components before detection and quantification. Both high-performance liquid chromatography and gas chromatography are extensively utilized, each with its own set of advantages depending on the sample matrix and analytical objectives.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound, particularly in aqueous samples and biological tissues. Its versatility is enhanced by the availability of various detection methods.

Key Research Findings:

A prevalent method for the determination of this compound involves reversed-phase HPLC. sielc.comnih.govstackexchange.comuv.es In this approach, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.comuv.es The retention of the compound is influenced by the proportion of the organic modifier in the mobile phase; a higher concentration of the organic solvent generally leads to a shorter retention time. stackexchange.com

For detection, Ultraviolet (UV) detectors are commonly employed. nih.gov The presence of the nitrophenol chromophore in the molecule allows for sensitive detection at specific wavelengths. A simple HPLC-UV method can be developed for the simultaneous determination of various phenolic compounds after pre-column derivatization. phenomenex.com

Mass Spectrometry (MS) coupled with HPLC (LC-MS) offers superior selectivity and sensitivity, making it an invaluable tool for trace analysis and confirmation. While high-resolution MS or tandem MS (MS/MS) are often used for sensitive applications, methods utilizing more accessible single quadrupole mass spectrometers have also been developed and validated for the analysis of related nitroaromatic compounds. nih.gov The optimization of both HPLC and MS parameters is critical to achieving the desired specificity and sensitivity. nih.gov

| Parameter | HPLC-UV | HPLC-MS |

| Stationary Phase | C18, Newcrom R1 sielc.com | C18, various |

| Mobile Phase | Acetonitrile/Water with acid (e.g., phosphoric or formic acid) sielc.com | Acetonitrile/Water or Methanol/Water with volatile buffers (e.g., ammonium (B1175870) acetate) |

| Detection | UV Absorbance (e.g., 330 nm) phenomenex.com | Mass-to-charge ratio (m/z) |

| Derivatization | Often not required, but can be used to enhance separation or detection phenomenex.com | Generally not required |

This table provides a general overview of typical HPLC parameters for the analysis of this compound and related compounds.

Gas Chromatography (GC) with Selective Detectors (e.g., Electron Capture Detector, Mass Spectrometry)

Gas Chromatography (GC) is another cornerstone technique for the analysis of this compound, especially for volatile and semi-volatile compounds. Due to the polar nature of the phenolic group, derivatization is often a necessary step to improve chromatographic performance and sensitivity. phenomenex.com

Key Research Findings:

A common derivatization technique for phenols prior to GC analysis is silylation, which involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This process increases the volatility of the analyte. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. phenomenex.com Another derivatization approach is methylation, for instance, using diazomethane (B1218177) to form the methylated phenol (B47542). usgs.gov

For detection, the Electron Capture Detector (ECD) is highly selective and sensitive for halogenated compounds like this compound. usgs.gov This makes GC-ECD a robust method for residue analysis in environmental and biological samples. usgs.gov Recoveries in the range of 75% to 100% have been reported for the analysis of this compound in fish muscle using GC-ECD after methylation. usgs.gov

Gas Chromatography-Mass Spectrometry (GC-MS) provides both separation and structural information, allowing for confident identification and quantification. The mass spectrum of the derivatized compound serves as a chemical fingerprint. Dual derivatization techniques, such as sequential methylation and trimethylsilylation, can be employed to aid in the characterization of phenolic compounds by providing information on the number of reactive hydroxyl groups and the molecular weight of the parent phenol. sielc.com

| Parameter | GC-ECD | GC-MS |

| Derivatization Agent | Diazomethane (methylation) usgs.gov | BSTFA (silylation), Trifluoroacetate derivatives phenomenex.comnih.gov |

| Column Type | Capillary columns (e.g., fused-silica) | Capillary columns (e.g., nonpolar silicone stationary phase) nih.gov |

| Detector | Electron Capture Detector (ECD) | Mass Spectrometer |

| Sample Preparation | Extraction (e.g., hexane-ethyl ether) and cleanup usgs.gov | Extraction and derivatization phenomenex.com |